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molecular formula C7H12O4 B8802407 Isobutylmalonic acid CAS No. 4361-06-2

Isobutylmalonic acid

Cat. No. B8802407
M. Wt: 160.17 g/mol
InChI Key: FTKIARCSSZWRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079985B2

Procedure details

To a solution of sodium ethoxide obtained from 46.0 g (2.00 mol) of sodium lump and 1000 cm3 of anhydrous ethanol 320 g (2.00 mol) of diethyl malonate was added at room temperature. The obtained mixture was stirred for 30 min at this temperature, and then 274 g (2.00 mol) of isobutylbromide was added. The resulting mixture was refluxed for 5 h, and then ethanol was distilled off. To the cooled residue 1500 ml of cold water and 500 ml of ethyl acetate were added. The organic layer was separated, dried over Na2SO4 and then evaporated to dryness. Fractional rectification of the residue gave 357 g of colorless liquid, bp 177-187° C./220 mm Hg. This product contained ca. 10% of diethyl malonate. To a solution of 117.3 g (542 mmol) of diethyl isobutylmalonate in 500 ml of methanol a solution of 125 g of potassium hydroxide in 1000 cm3 of water was added. The resulting mixture was refluxed for 5 h, then ethanol and methanol were distilled off. Further on, 1000 cm3 of water was added, and then this mixture was acidified by 12 M HCl to pH 1.0. Isobutylmalonic acid was extracted by 4×500 ml of ether. The combined extract was evaporated to dryness. To the residue 300 ml of toluene was added. Again, the obtained mixture was evaporated to dryness to remove moisture. To a solution of the residue in 150 ml of toluene 500 ml of hexanes was added. The formed precipitate was filtered off, washed by 50 ml of hexanes and dried in vacuum. This procedure gave 72.8 g (84%) of the title product as white crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
117.3 g
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
C(OCC)(=O)CC(OCC)=O.[CH2:12]([CH:16]([C:22]([O:24]CC)=[O:23])[C:17]([O:19]CC)=[O:18])[CH:13]([CH3:15])[CH3:14].[OH-].[K+]>CO.O>[CH2:12]([CH:16]([C:22]([OH:24])=[O:23])[C:17]([OH:19])=[O:18])[CH:13]([CH3:15])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
117.3 g
Type
reactant
Smiles
C(C(C)C)C(C(=O)OCC)C(=O)OCC
Name
Quantity
125 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 5 h
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
ethanol and methanol were distilled off
ADDITION
Type
ADDITION
Details
Further on, 1000 cm3 of water was added
EXTRACTION
Type
EXTRACTION
Details
Isobutylmalonic acid was extracted by 4×500 ml of ether
EXTRACTION
Type
EXTRACTION
Details
The combined extract
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
ADDITION
Type
ADDITION
Details
To the residue 300 ml of toluene was added
CUSTOM
Type
CUSTOM
Details
Again, the obtained mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to remove moisture
ADDITION
Type
ADDITION
Details
To a solution of the residue in 150 ml of toluene 500 ml of hexanes was added
FILTRATION
Type
FILTRATION
Details
The formed precipitate was filtered off
WASH
Type
WASH
Details
washed by 50 ml of hexanes
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C(C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 72.8 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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